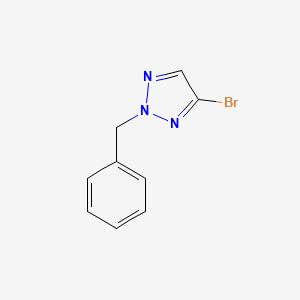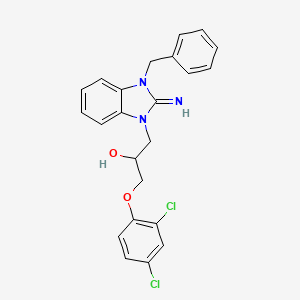
2-Benzyl-4-bromo-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4-bromo-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a benzyl group at the 2-position and a bromine atom at the 4-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-bromo-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyneThis reaction is carried out under mild conditions and provides high yields of the desired triazole product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-4-bromo-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.
Common Reagents and Conditions
Substitution: Reagents like butyllithium in diethyl ether or tetrahydrofuran at low temperatures can be used for bromine-lithium exchange reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4-bromo-2H-1,2,3-triazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzyl-4-bromo-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . The benzyl and bromine substituents can enhance the binding affinity and selectivity of the compound for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Lacks the bromine substituent, which can affect its reactivity and biological activity.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Contains a carboxylic acid group, which can influence its solubility and interaction with biological targets.
Uniqueness
2-Benzyl-4-bromo-2H-1,2,3-triazole is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with specific molecular targets .
Eigenschaften
Molekularformel |
C9H8BrN3 |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
2-benzyl-4-bromotriazole |
InChI |
InChI=1S/C9H8BrN3/c10-9-6-11-13(12-9)7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI-Schlüssel |
LSFUZMLRQMWUEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2N=CC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)


![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)
![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)








